molecular formula C7H9ClN2O2 B1392972 3,5-Dihydroxybenzenecarboximidamide hydrochloride CAS No. 1242339-28-1

3,5-Dihydroxybenzenecarboximidamide hydrochloride

Cat. No.: B1392972
CAS No.: 1242339-28-1
M. Wt: 188.61 g/mol
InChI Key: GCXRENFYBMOEEH-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzenecarboximidamide hydrochloride is a chemical compound with the molecular formula C₇H₈N₂O₂·HCl. It is characterized by the presence of two hydroxyl groups (-OH) and an imidamide group (-C(NH)NH₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dihydroxybenzenecarboximidamide hydrochloride typically involves the reaction of 3,5-dihydroxybenzaldehyde with ammonium chloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzenecarboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of derivatives with different functional groups.

Scientific Research Applications

3,5-Dihydroxybenzenecarboximidamide hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

  • Industry: The compound is used in the development of new materials and in the manufacturing of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,5-dihydroxybenzenecarboximidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

3,5-Dihydroxybenzenecarboximidamide hydrochloride is similar to other phenolic compounds, such as 3,4-dihydroxybenzenecarboximidamide hydrochloride and 2,6-dihydroxybenzenecarboximidamide hydrochloride. its unique combination of hydroxyl and imidamide groups gives it distinct chemical and biological properties. These differences make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3,5-dihydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-7(9)4-1-5(10)3-6(11)2-4;/h1-3,10-11H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXRENFYBMOEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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